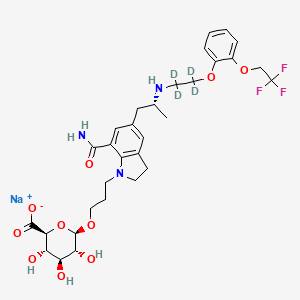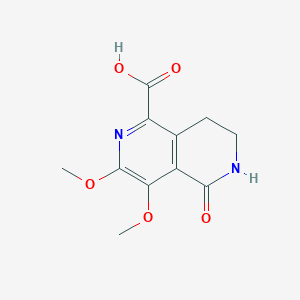![molecular formula C13H13ClN2O B13854472 1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone](/img/structure/B13854472.png)
1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone is a chemical compound with the molecular formula C11H10ClN3O and a molecular weight of 235.67 g/mol . This compound is known for its unique structure, which includes a pyrazole ring substituted with a chlorophenyl group and a methyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone involves several steps. One common synthetic route includes the reaction of 3-chlorobenzyl chloride with 5-methylpyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The resulting intermediate is then treated with an acylating agent, such as acetyl chloride or acetic anhydride, to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol, dichloromethane), catalysts (e.g., palladium on carbon, copper sulfate), and varying temperatures and pressures depending on the specific reaction .
Scientific Research Applications
1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with receptors in the nervous system, potentially affecting neurotransmission and exhibiting neuroprotective properties .
Comparison with Similar Compounds
1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone can be compared with other similar compounds, such as:
1-[1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one: This compound has a similar structure but contains a triazole ring instead of a pyrazole ring.
1-(3-Chlorophenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide: This compound also contains a chlorophenyl group and a triazole ring but has additional functional groups that confer unique properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C13H13ClN2O |
|---|---|
Molecular Weight |
248.71 g/mol |
IUPAC Name |
1-[1-[(3-chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone |
InChI |
InChI=1S/C13H13ClN2O/c1-9-13(10(2)17)7-15-16(9)8-11-4-3-5-12(14)6-11/h3-7H,8H2,1-2H3 |
InChI Key |
CHRZBFUEAGRVPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC2=CC(=CC=C2)Cl)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Aminophenyl)methylamino]cyclohexan-1-ol;hydrochloride](/img/structure/B13854389.png)
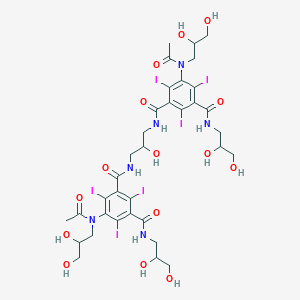
![4-N-[2-[tert-butyl(dimethyl)silyl]oxypropyl]benzene-1,4-diamine](/img/structure/B13854410.png)
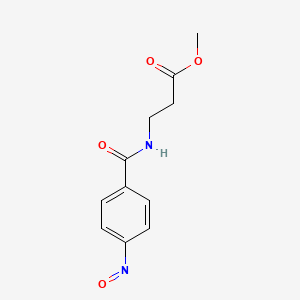




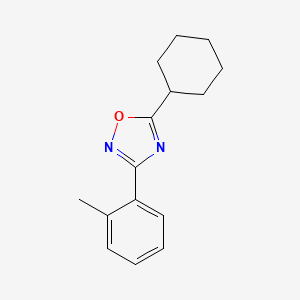
![2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-5-nitropyrimidine](/img/structure/B13854454.png)
